5-[(benzylsulfanyl)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
3-(Benzylsulfanylmethyl)-4-ethyl-1H-1,2,4-triazole-5-thione is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(benzylsulfanyl)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of 4-ethyl-1H-1,2,4-triazole-5-thione with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(Benzylsulfanylmethyl)-4-ethyl-1H-1,2,4-triazole-5-thione undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base (e.g., potassium carbonate) are used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding sulfide.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
3-(Benzylsulfanylmethyl)-4-ethyl-1H-1,2,4-triazole-5-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-[(benzylsulfanyl)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes or proteins, leading to the disruption of essential biological processes. For example, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(Methylsulfanylmethyl)-4-ethyl-1H-1,2,4-triazole-5-thione
- 3-(Phenylsulfanylmethyl)-4-ethyl-1H-1,2,4-triazole-5-thione
- 3-(Benzylsulfanylmethyl)-4-methyl-1H-1,2,4-triazole-5-thione
Uniqueness
3-(Benzylsulfanylmethyl)-4-ethyl-1H-1,2,4-triazole-5-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzylsulfanylmethyl group enhances its lipophilicity and may improve its ability to penetrate biological membranes, making it a promising candidate for drug development.
Properties
Molecular Formula |
C12H15N3S2 |
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Molecular Weight |
265.4 g/mol |
IUPAC Name |
3-(benzylsulfanylmethyl)-4-ethyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C12H15N3S2/c1-2-15-11(13-14-12(15)16)9-17-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,14,16) |
InChI Key |
RZEKUZLHJKZOPY-UHFFFAOYSA-N |
SMILES |
CCN1C(=NNC1=S)CSCC2=CC=CC=C2 |
Canonical SMILES |
CCN1C(=NNC1=S)CSCC2=CC=CC=C2 |
Origin of Product |
United States |
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